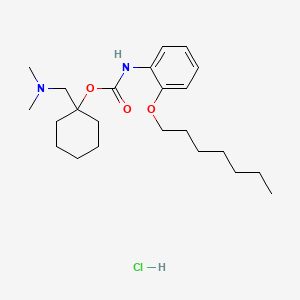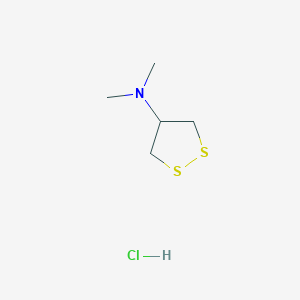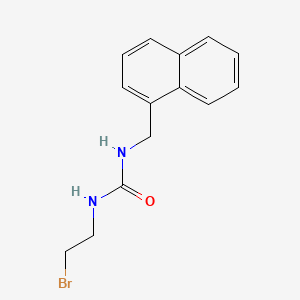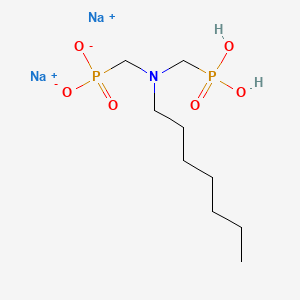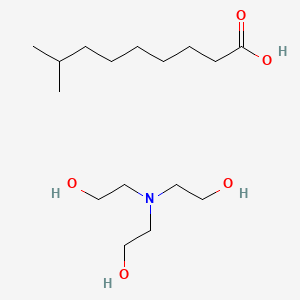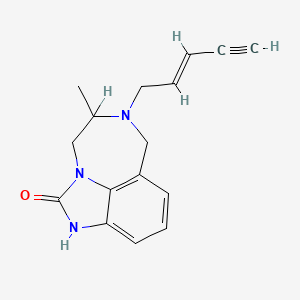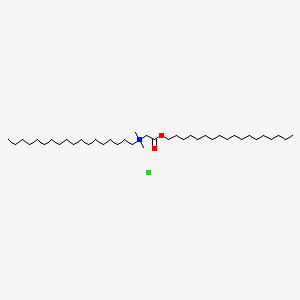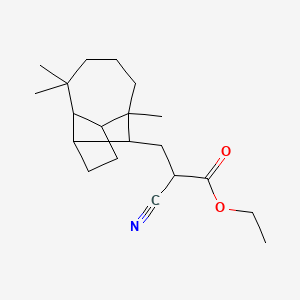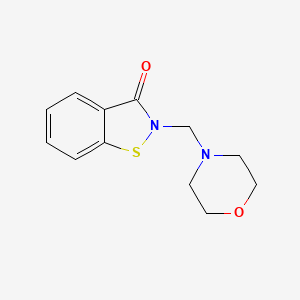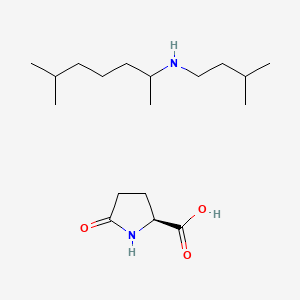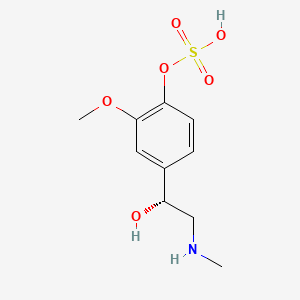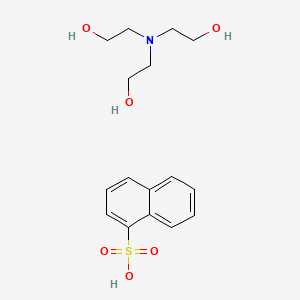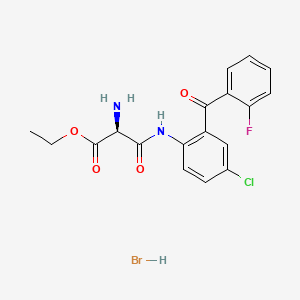
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a chloro-substituted phenyl ring, and an alaninate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-(2-fluorobenzoyl)aniline with ethyl oxalyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-3-(4-chlorophenyl)propanoate
- Ethyl 3-oxo-3-(2-fluorophenyl)propanoate
- Ethyl 3-oxo-3-(4-chloro-2-fluorophenyl)propanoate
Uniqueness
Ethyl 3-((4-chloro-2-(2-fluorobenzoyl)phenyl)amino)-3-oxo-alaninate monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the alaninate moiety, makes it a versatile compound for various applications.
Propiedades
Número CAS |
77822-80-1 |
|---|---|
Fórmula molecular |
C18H17BrClFN2O4 |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-[4-chloro-2-(2-fluorobenzoyl)anilino]-3-oxopropanoate;hydrobromide |
InChI |
InChI=1S/C18H16ClFN2O4.BrH/c1-2-26-18(25)15(21)17(24)22-14-8-7-10(19)9-12(14)16(23)11-5-3-4-6-13(11)20;/h3-9,15H,2,21H2,1H3,(H,22,24);1H/t15-;/m0./s1 |
Clave InChI |
RCYVAMQWTAQUAZ-RSAXXLAASA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br |
SMILES canónico |
CCOC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


